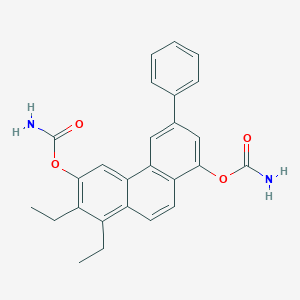

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is a chemical compound with the molecular formula C25H23N3O4 and a molecular weight of 429.48 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its phenanthridine core, which is a tricyclic aromatic system, and two diethyl carbamate groups attached to the 3 and 8 positions of the phenanthridine ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate typically involves the reaction of 6-phenylphenanthridine with diethyl carbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the phenanthridine core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted phenanthridine derivatives with new functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is utilized as a building block in organic synthesis. Its structure allows for the formation of complex compounds through various chemical reactions, such as:

- Quaternization Reactions: The compound can undergo quaternization to form derivatives that are useful in synthesizing biologically active molecules .

- Formation of Alkyl Triflates: It has been demonstrated that this compound can be used to prepare primary alkyl triflates, which are valuable intermediates in organic synthesis .

Biological Applications

Research indicates potential biological applications for this compound:

- Anticancer Research: Compounds similar to diethyl dicarbamates have been studied for their anticancer properties. The phenanthridine moiety is known to exhibit biological activity against cancer cell lines, suggesting that derivatives of this compound may also possess similar properties.

Materials Science

The compound's unique structure makes it suitable for applications in materials science:

- Liquid Crystal Aligning Agents: this compound can serve as a liquid crystal aligning agent due to its ability to influence the orientation of liquid crystal molecules. This application is crucial in the development of advanced display technologies .

Case Study 1: Synthesis of Ethidium Derivatives

A study highlighted the utility of this compound in synthesizing ethidium derivatives via straightforward quaternization methods. The resulting compounds exhibited enhanced biological activity, showcasing the potential for developing new therapeutic agents .

Case Study 2: Liquid Crystal Applications

In research focused on liquid crystal displays, this compound was evaluated as an aligning agent. The findings indicated that it improved the response speed and voltage retention rate of liquid crystal devices, thereby enhancing their performance in commercial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Effective in forming alkyl triflates |

| Biological Research | Potential anticancer activity | Similar compounds show activity against cancer |

| Materials Science | Liquid crystal aligning agent | Improves response speed and voltage retention |

Mécanisme D'action

The mechanism of action of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate involves its interaction with biological macromolecules such as DNA. The phenanthridine core can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to anti-tumor and anti-viral effects. The compound may also interact with specific enzymes and proteins, further contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,8-Diamino-6-phenylphenanthridine: Known for its DNA-binding properties and investigated for anti-tumor and anti-viral activities.

Ethidium Bromide: A well-known DNA intercalating agent used in molecular biology for staining nucleic acids.

Uniqueness

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is unique due to its dual carbamate groups, which enhance its solubility and potentially modify its biological activity compared to other phenanthridine derivatives. This structural feature may also influence its interaction with biological targets, making it a valuable compound for further research.

Activité Biologique

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate (CAS No. 62895-39-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₃N₃O₄ |

| Molecular Weight | 429.4678 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

This compound exhibits biological activity primarily through its interactions with cellular targets. The compound's structure allows it to engage in various biochemical pathways, potentially influencing cellular signaling and metabolic processes. The dicarbamate moiety may facilitate interactions with enzymes or receptors, altering their activity.

Biological Activity

Research has indicated that this compound possesses several biological properties:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. It has been noted for its ability to inhibit cell proliferation and induce apoptosis in tumor cells.

- Antiviral Properties : Some investigations have pointed to potential antiviral effects, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in the context of drug development.

Case Studies and Research Findings

- Antitumor Studies : In a study published in Journal of Medicinal Chemistry, this compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity .

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the compound's mechanism of action, identifying its role as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair .

- Synergistic Effects : A combination study highlighted the potential for this compound to enhance the efficacy of existing chemotherapeutics, showing improved outcomes in preclinical models when used in conjunction with standard treatments .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3,8-Diamino-6-phenylphenanthridine | Amino derivative | Antitumor and antiviral properties |

| 6-Phenylphenanthridine | Parent structure | Basic structural framework for derivatives |

Propriétés

IUPAC Name |

ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBJQVYUYWKCCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62895-39-0 |

Source

|

| Record name | 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62895-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.